

Application Notes and Protocols: Staining of Chromosomes using Solvent Black 5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent black 5

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Introduction

Solvent Black 5, also known as Sudan Black B, is a fat-soluble diazo dye traditionally utilized for the histochemical staining of lipids, including phospholipids, sterols, and neutral triglycerides.[1][2][3][4] Its strong affinity for lipids makes it an invaluable tool in various biological disciplines, particularly in hematology for the differentiation of leukemias and in studies of cellular metabolism and pathology.[2][4] Interestingly, while primarily recognized as a lipid stain, reports indicate its utility in staining other cellular structures, including leukocyte granules, the Golgi apparatus, and chromosomes.[1][2][4] This application note provides detailed protocols for the use of **Solvent Black 5**, with a specific focus on its application for chromosome staining, an area of growing interest.

The staining mechanism of **Solvent Black 5** is predominantly a physical process.[1] The dye is more soluble in the lipophilic components of the cell than in its solvent, typically ethanol or propylene glycol.[1] This differential solubility drives the dye to partition from the staining solution into the lipid-rich structures within a tissue section or cell smear, resulting in a distinct blue-black coloration.[1] While the exact mechanism of chromosome staining is less characterized, it is hypothesized to be related to the lipid components associated with the chromosomal structure.

Data Presentation

Table 1: Preparation of Solvent Black 5 Staining Solutions

Reagent Component	Concentration/ Amount	Solvent	Final Volume	Notes
Protocol 1: Propylene Glycol-Based Solution	Recommended for frozen sections to prevent lipid dissolution.[1][4]			
Solvent Black 5	0.7 g	Propylene Glycol	100.0 ml	Heat to 100°C while stirring to dissolve, then filter.[3][4]
Protocol 2: Ethanol-Based Solution	Commonly used in hematology for blood and bone marrow smears. [2]			
Solvent Black 5	0.3 g	Absolute Ethanol	100 ml	-
Phenol (crystalline)	16 g	Absolute Ethanol	30 ml	-
Disodium Phosphate (Na ₂ HPO ₄ ·12H ₂ O)	0.3 g	Distilled Water	100 ml	-
Working Solution	60 ml SBB solution + 40 ml buffer	-	100 ml	Prepare fresh before use.[2]

Table 2: Key Parameters for Staining Procedures

Parameter	Duration	Temperature	Notes
Fixation			
Formalin Vapor	10 minutes	Room Temperature	For air-dried smears. [2]
10% Formalin	20 minutes	Room Temperature	For frozen sections.[1] [4]
Staining Incubation			
Propylene Glycol Method	7 minutes - 1 hour	Room Temperature	Agitation can enhance staining.[1][2]
Ethanol Method	1 hour	Room Temperature	Use a covered Coplin jar.[2]
Differentiation			
85% Propylene Glycol	3 minutes	Room Temperature	[1][4]
70% Ethanol	3 x 30 seconds	Room Temperature	Flood the slide repeatedly.[2]
Counterstaining (Optional)			
Nuclear Fast Red	3 minutes	Room Temperature	Stains nuclei for contrast.[1]
Leishman or May-Grünwald-Giemsa	Standard protocols	Room Temperature	For hematological preparations.[2]

Experimental Protocols

Protocol 1: Staining of Lipids in Frozen Sections

This protocol is adapted for the visualization of lipids in frozen tissue sections, minimizing the risk of lipid dissolution.

Reagents:

- 10% Formalin
- Propylene Glycol
- **Solvent Black 5** Solution (0.7g in 100ml propylene glycol)
- 85% Propylene Glycol
- Nuclear Fast Red Solution (Optional counterstain)
- Aqueous Mounting Medium (e.g., Glycerin Jelly)

Procedure:

- Fix frozen sections on a glass slide with 10% formalin for 20 minutes.
- Wash the sections thoroughly with tap water, followed by a rinse with distilled water.
- Immerse the slides in two changes of propylene glycol for 5 minutes each. This step acts as a pre-stain treatment.
- Incubate the slides in the **Solvent Black 5** solution for 7 minutes, with agitation.^[1]
- Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes.^[1]
- Rinse thoroughly with distilled water.
- (Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.^[1]
- Wash with tap water and then rinse with distilled water.
- Mount the coverslip using an aqueous mounting medium.

Protocol 2: Staining of Chromosomes in Metaphase Spreads (Adapted)

This protocol is an adaptation for the potential application of **Solvent Black 5** in chromosome staining. Note: This is a theoretical protocol and may require significant optimization for specific

cell types and applications. It combines a standard metaphase spread preparation with the **Solvent Black 5** staining procedure.

Part A: Metaphase Chromosome Preparation

- Culture cells to the desired confluency.
- Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid) according to standard protocols.
- Harvest the cells by trypsinization and centrifugation.
- Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells.
- Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid). Repeat the fixation step several times.
- Drop the fixed cell suspension onto clean, cold, humid glass slides to prepare metaphase spreads.
- Age the slides according to standard laboratory procedures to ensure proper chromosome spreading and adhesion.

Part B: **Solvent Black 5** Staining

- Prepare the Ethanol-Based **Solvent Black 5** working solution as described in Table 1.
- Immerse the aged slides in the working stain solution in a covered Coplin jar for 1 hour at room temperature.^[2]
- Remove the slides and differentiate by flooding with 70% ethanol for 30 seconds. Repeat this step three times.^[2]
- Rinse the slides in running tap water and allow them to air dry.
- (Optional) A counterstain may be applied, but compatibility and potential interference with chromosome visualization should be evaluated.

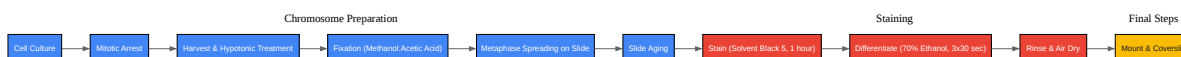
- Mount with a suitable mounting medium and coverslip.

Mandatory Visualizations



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Caption: Workflow for **Solvent Black 5** Staining of Lipids in Frozen Sections.



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Caption: Adapted Workflow for **Solvent Black 5** Staining of Chromosomes.

Safety Precautions

Solvent Black 5 is a chemical dye and should be handled with appropriate safety measures.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
- Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5]
- Storage: Store in a cool, dry place in a tightly sealed container.
- First Aid:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]
- Skin: Wash with soap and water.[5]
- Ingestion: Seek immediate medical attention.[5]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

Disclaimer

The provided protocol for chromosome staining is an adaptation and has not been validated. Researchers should perform their own optimization of staining times, concentrations, and differentiation steps to achieve the desired results for their specific application. The information provided is for research use only.

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References

- 1. Sudan Black B stain Clinisciences [clinisciences.com]
- 2. microbenotes.com [microbenotes.com]
- 3. mpbio.com [mpbio.com]
- 4. youtube.com [youtube.com]
- 5. J62268.09 [thermofisher.com]
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